

Physicochemical properties of Pitolisant-d6 certificate of analysis.

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Physicochemical Properties of Pitolisant-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **Pitolisant-d6**, a deuterated analog of Pitolisant. The information is presented to support researchers, scientists, and drug development professionals in their work with this stable isotope-labeled standard. The data herein is compiled from publicly available sources and representative of a typical Certificate of Analysis (CoA).

Introduction

Pitolisant is a histamine H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy.[1] The deuterated version, **Pitolisant-d6**, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based assays.[2][3] The incorporation of six deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled drug.

Physicochemical Properties

The fundamental physicochemical characteristics of **Pitolisant-d6** are summarized in the tables below. These values are critical for accurate sample preparation, storage, and analytical



method development.

Table 1: General Information

Property	Value
Chemical Name	1-(3-(4-chlorophenyl)propoxy)propyld6)piperidine
Synonyms	Tiprolisant-d6
CAS Number	2416991-77-8[4]
Molecular Formula	C17H20D6CINO[4]
Molecular Weight	301.89 g/mol

Table 2: Physical and Chemical Specifications

Property	Specification
Appearance	White to off-white solid
Purity (by HPLC)	≥98%
Isotopic Enrichment	≥99 atom % D
Melting Point	Not available
Solubility	Soluble in DMSO and Methanol
Storage	-20°C for long-term storage

Experimental Protocols

The following sections detail the methodologies for key experiments typically cited in a Certificate of Analysis for **Pitolisant-d6**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **Pitolisant-d6** is assessed using a reverse-phase HPLC method.



- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.
- Procedure: A solution of Pitolisant-d6 is prepared in the mobile phase and injected into the HPLC system. The peak area of the principal peak is compared to the total area of all peaks to calculate the purity.

Isotopic Enrichment by Mass Spectrometry

The isotopic enrichment of **Pitolisant-d6** is determined by mass spectrometry to confirm the degree of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an electrospray ionization (ESI) source.
- Procedure: A dilute solution of Pitolisant-d6 is infused into the mass spectrometer. The
 mass spectrum is acquired, and the relative intensities of the molecular ions corresponding
 to the deuterated (d6) and non-deuterated (d0) species are measured. The isotopic
 enrichment is calculated from the ratio of these intensities.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure and the position of the deuterium labels are confirmed using ¹H and ¹³C NMR spectroscopy.

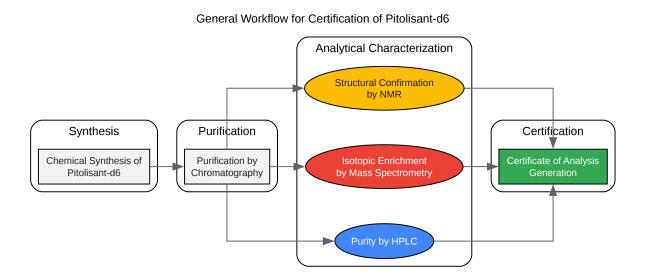
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).



Procedure: A sample of Pitolisant-d6 is dissolved in the appropriate deuterated solvent. ¹H and ¹³C NMR spectra are acquired. The absence of proton signals at the positions of deuteration and the characteristic chemical shifts of the remaining protons and carbons confirm the structure and labeling.

Visualized Workflows and Pathways

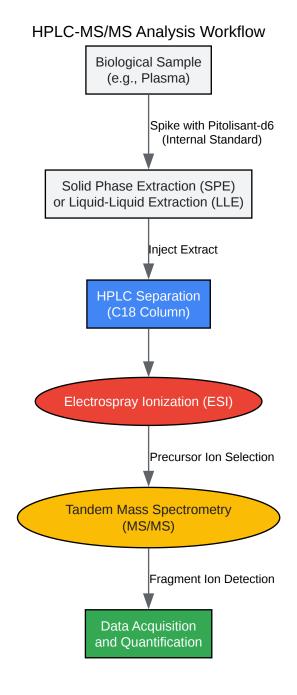
The following diagrams, generated using Graphviz, illustrate key processes related to the analysis and function of **Pitolisant-d6**.



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General workflow for the certification of Pitolisant-d6.





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Workflow for bioanalytical quantification using Pitolisant-d6.



Pitolisant Pitolisant Inverse Agonist / Antagonist Histamine H3 Receptor (Presynaptic Autoreceptor) Inhibition of Release Increased Histamine Release Leads to Promotion of Wakefulness

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Simplified signaling pathway of Pitolisant's mechanism of action.

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